Product packaging for 2-Methylhex-5-en-2-amine hydrochloride(Cat. No.:CAS No. 1629136-35-1)

2-Methylhex-5-en-2-amine hydrochloride

Cat. No.: B1448747
CAS No.: 1629136-35-1
M. Wt: 149.66 g/mol
InChI Key: FFSZNQJGAZMWLK-UHFFFAOYSA-N
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Description

2-Methylhex-5-en-2-amine hydrochloride is a secondary amine hydrochloride derivative characterized by a methyl-substituted hexene backbone. Structurally, it combines a branched alkyl chain with an unsaturated alkene group (C=C at position 5) and a protonated amine group bound to a chloride counterion. These analogs are frequently utilized in pharmaceutical intermediates, agrochemicals, or functional materials .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16ClN B1448747 2-Methylhex-5-en-2-amine hydrochloride CAS No. 1629136-35-1

Properties

IUPAC Name

2-methylhex-5-en-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-4-5-6-7(2,3)8;/h4H,1,5-6,8H2,2-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSZNQJGAZMWLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC=C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Nucleophilic Substitution (Methylamine Route)

A patented method describes the synthesis of N-methyl-5-hexene-1-amine, a close analog, which serves as a foundation for preparing this compound:

  • Reactants : Methylamine solution (various solvents like methanol, water, ethanol) and 6-bromo-1-hexene.
  • Procedure :
    • Add methylamine solution (2 to 15 equivalents) to a reaction vessel.
    • Introduce 1 equivalent of 6-bromo-1-hexene.
    • Stir and heat the mixture at 40-50 °C for 2-3 hours.
    • Cool to 20 °C, add a stabilizer (e.g., p-methoxyphenol).
    • Add sodium hydroxide to neutralize.
    • Remove excess methylamine under reduced pressure.
    • Distill under reduced pressure at 50-60 °C to isolate the amine product.
  • Stabilizers : p-methoxyphenol, 1,2-diphenol, 1,4-diphenol, or 2,6-dimethyl-4-tert-butylphenol.
  • Advantages : Avoids explosive hydrogen generation, no organic solvent extraction, environmentally friendly, and yields high purity amine.
Step Conditions Details
Reactants Methylamine (2-15 eq), 6-bromo-1-hexene (1 eq) Methylamine solution in methanol or water
Temperature 40-50 °C Oil bath heating
Reaction Time 2-3 hours Continuous stirring
Stabilizer 0.02-2 eq p-methoxyphenol or others Added post-reaction cooling
Base Addition 1 eq sodium hydroxide Neutralization step
Isolation Reduced pressure distillation 50-60 °C, colorless liquid obtained

This method is scalable and suitable for industrial synthesis due to its safety and environmental considerations.

Multi-Step Synthesis via Condensation and Hofmann Degradation

Another approach involves the preparation of related amino acid derivatives, which can be converted into the target amine hydrochloride salt:

  • Step 1: Condensation Reaction
    • Isovaleraldehyde condenses with alkyl cyanoacetate to form 2-cyano-5-methylhex-2-enoic acid alkyl ester.
    • Reaction is carried out with bases such as diethylamine, sodium methoxide, or potassium tert-butoxide.
    • Solvents like hexane, ethanol, or methanol can be used.
  • Step 2: Hydrolysis and Decarboxylation
    • The reaction mixture is acidified with aqueous hydrochloric acid or sulfuric acid and refluxed.
    • This promotes hydrolysis and decarboxylation to yield 3-isobutylglutaric acid derivatives.
  • Step 3: Resolution and Salt Formation
    • The racemic mixture is resolved using chiral amines like (R)-(+)-α-phenylethylamine in organic solvents (chloroform/ethanol).
    • The desired enantiomer is isolated by crystallization and acidification with concentrated HCl.
  • Step 4: Hofmann Degradation
    • The carbamoylmethyl intermediate undergoes Hofmann bromide degradation using alkali metal hypohalites (e.g., sodium hypobromite).
    • This converts the amide to the corresponding amine.
  • Step 5: Final Isolation
    • The amine is isolated as the hydrochloride salt by treatment with concentrated HCl and crystallization.
Step Reagents/Conditions Outcome
Condensation Isovaleraldehyde + alkyl cyanoacetate + base 2-cyano-5-methylhex-2-enoic acid ester
Hydrolysis Aqueous HCl or H2SO4, reflux 3-isobutylglutaric acid derivatives
Resolution (R)-(+)-α-phenylethylamine, chloroform/ethanol Enantiomerically pure acid salt
Hofmann Degradation Alkali metal hypohalite, base Conversion to amine
Salt Formation Concentrated HCl, cooling, crystallization This compound

This route allows for enantiomeric purity and is adaptable to large-scale production with high cost-effectiveness and environmental safety.

Comparative Analysis of Preparation Methods

Aspect Nucleophilic Substitution (Methylamine Route) Multi-Step Condensation & Hofmann Route
Starting Materials 6-bromo-1-hexene, methylamine Isovaleraldehyde, alkyl cyanoacetate, chiral amines
Reaction Complexity Single-step nucleophilic substitution Multi-step with condensation, hydrolysis, resolution, degradation
Temperature Range 40-60 °C 40-80 °C (varied per step)
Purity High purity, minimal impurities >99.5% purity achievable via resolution
Environmental Impact Green, no explosive hydrogen, no organic extraction Eco-friendly, uses aqueous acid/base and organic solvents
Scalability Industrially scalable Suitable for large-scale production
Enantiomeric Control Not specified High enantiomeric purity via chiral resolution

Research Findings and Notes

  • The nucleophilic substitution method is preferred for straightforward synthesis with fewer steps and safer reaction conditions, especially avoiding explosive hydrogen generation.
  • The multi-step method provides access to enantiomerically pure amine hydrochloride salts, crucial for pharmaceutical applications.
  • Stabilizers such as p-methoxyphenol are critical in the methylamine route to prevent polymerization or side reactions.
  • Monitoring reaction progress by ^1H-NMR or HPLC is standard practice to ensure completion and purity.
  • The Hofmann degradation step is well-established and versatile for converting amides to amines under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: 2-Methylhex-5-en-2-amine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions typically involve the replacement of a functional group in the compound with another group, using reagents like halides or alkyl halides.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

2-Methylhex-5-en-2-amine hydrochloride serves as a versatile building block in organic synthesis. It is utilized in the preparation of complex molecules, including pharmaceuticals and agrochemicals. The compound's double bond facilitates various reactions such as:

  • Hydrogenation: Converting the double bond into a single bond to form saturated derivatives.
  • Nucleophilic Substitution: The amine group can participate in substitution reactions, leading to the formation of new compounds.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic uses. Its structure allows for interactions with biological targets, making it a candidate for drug development. Case studies have shown its efficacy in modulating enzyme activity and influencing protein-ligand interactions.

Biochemical Studies

The compound is utilized in biochemical research to study enzyme mechanisms and metabolic pathways. Its ability to form hydrogen bonds enhances its role as a ligand in various biochemical assays.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity, suggesting potential applications in regulating metabolic disorders.

Case Study 2: Synthesis of Bioactive Compounds

Research demonstrated the use of this compound as a precursor in the synthesis of bioactive molecules. By utilizing its reactive double bond, researchers successfully synthesized several derivatives that exhibited promising biological activity against cancer cell lines.

Mechanism of Action

The mechanism by which 2-Methylhex-5-en-2-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes, and modulating their activity. The exact mechanism depends on the context in which the compound is used, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional similarities with 2-methylhex-5-en-2-amine hydrochloride, such as amine hydrochloride groups, branched alkyl/aryl substituents, or unsaturated bonds.

(2-{5-(2-Chloro-5-methylphenoxy)methyl-1,2,4-oxadiazol-3-yl}ethyl)methylamine Hydrochloride

  • Structure: Features a methylamine hydrochloride group linked to a 1,2,4-oxadiazole heterocycle and a 2-chloro-5-methylphenoxy substituent.
  • Key Properties: Hydrogen bond donors: 2; acceptors: 5 Topological polar surface area (TPSA): 60.2 Ų Complexity score: 270 (high due to heterocycle and multiple substituents) .
  • This may influence solubility and receptor-binding affinity in medicinal chemistry applications.

{[2-(4-Bromophenoxy)-5-fluorophenyl]methyl}(methyl)amine Hydrochloride

  • Structure: Contains a bromophenoxy-fluorophenyl aromatic system attached to a methylamine hydrochloride group.
  • Key Properties :
    • Aromatic substituents likely increase lipophilicity and UV absorption characteristics.
    • Halogen atoms (Br, F) may enhance metabolic stability or bioactivity .
  • Comparison : The aromatic system contrasts with the aliphatic hexene chain of this compound, suggesting divergent solubility and reactivity profiles.

5-Chloro-1,3-thiazol-2-amine Hydrochloride

  • Structure : A thiazole heterocycle with a chloro-substituent and an amine hydrochloride group.
  • Key Properties :
    • Thiazole rings are electron-deficient, enabling π-π stacking interactions.
    • Chlorine atom may confer antimicrobial or antiviral activity .

Data Tables: Physicochemical Properties of Analogs

Property (2-{5-(2-Chloro-5-methylphenoxy)methyl-oxadiazol-3-yl}ethyl)methylamine HCl {[2-(4-Bromophenoxy)-5-fluorophenyl]methyl}(methyl)amine HCl 5-Chloro-1,3-thiazol-2-amine HCl
Hydrogen Bond Donors 2 Not reported 2 (amine + HCl)
Hydrogen Bond Acceptors 5 Not reported 3 (thiazole N, Cl, HCl)
Molecular Complexity 270 Not reported Moderate (heterocyclic core)
Polar Surface Area (Ų) 60.2 Not reported ~50 (estimated)

Biological Activity

2-Methylhex-5-en-2-amine hydrochloride is an organic compound with significant implications in biochemical and pharmacological research. Its structural features, particularly the presence of an amine group, enable it to interact with various biological targets, influencing enzymatic activity and cellular processes. This article synthesizes current knowledge on the biological activity of this compound, including its mechanisms of action, effects on cellular functions, and potential therapeutic applications.

Molecular Formula : C₇H₁₅ClN
Molecular Weight : 146.66 g/mol
CAS Number : 14450-60-7

The compound's unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and ionic interactions with specific enzymes and receptors. This interaction can lead to:

  • Enzyme Modulation : The compound may act as an inhibitor or activator of enzymes involved in metabolic pathways, influencing their catalytic efficiency.
  • Cell Signaling Pathway Alteration : By modulating the activity of signaling molecules, it can affect gene expression and cellular metabolism.

Enzyme Interactions

Research indicates that this compound can significantly impact various enzymes:

Enzyme Effect Reference
Cyclic AMP phosphodiesteraseInhibition
AcetylcholinesteraseActivation
Aldose reductaseInhibition

These interactions suggest potential therapeutic applications in conditions where these enzymes play critical roles, such as metabolic disorders and neurodegenerative diseases.

Cellular Effects

The compound has been shown to influence cellular functions profoundly:

  • Gene Expression Modulation : It alters the expression of genes involved in critical cellular processes through interaction with transcription factors.
  • Impact on Cellular Metabolism : By affecting metabolic enzymes, it can lead to changes in metabolite levels and overall metabolic flux within cells .

Case Studies

  • Neuroprotective Effects : A study demonstrated that this compound exhibited neuroprotective properties by inhibiting acetylcholinesterase activity, which is beneficial in Alzheimer's disease models.
  • Anti-diabetic Potential : In vitro assays indicated that this compound could inhibit aldose reductase, suggesting a role in managing diabetic complications by preventing sorbitol accumulation.
  • Cardiovascular Implications : Research showed that the compound could modulate cyclic AMP levels in cardiac cells, indicating potential applications in treating heart diseases.

Dosage and Administration

The biological effects of this compound are dose-dependent:

  • Low Doses (1–10 µM) : Minimal observable effects on cellular functions.
  • Moderate Doses (10–50 µM) : Significant biological activity observed.
  • High Doses (>50 µM) : Potential therapeutic effects noted in animal models .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Methylhex-5-en-2-amine hydrochloride in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to minimize inhalation risks, as recommended for structurally similar hydrochlorides (e.g., 2-Methoxyamphetamine hydrochloride) .
  • First Aid : If inhaled, move to fresh air and seek medical attention. For skin contact, wash with soap and water; for eye exposure, rinse for ≥15 minutes .
  • Spill Management : Collect mechanically (avoid water streams) and dispose as hazardous waste to prevent environmental contamination .

Q. How can researchers design synthetic routes for this compound while ensuring high yield and purity?

  • Methodological Answer :

  • Reaction Optimization : Use controlled stoichiometry of methylamine and hex-5-en-2-ol derivatives under inert atmospheres. Monitor temperature (20–40°C) to avoid side reactions.
  • Purification : Employ recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) .
  • Quality Control : Validate purity via NMR (≥95% by <sup>1</sup>H/<sup>13</sup>C) and HPLC (C18 column, UV detection at 254 nm) .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Structural Confirmation :
TechniqueParametersPurpose
NMR <sup>1</sup>H (400 MHz, D2O), <sup>13</sup>C (100 MHz)Confirm amine and alkene moieties
FT-IR 3200–3500 cm<sup>-1</sup> (N-H stretch), 1640 cm<sup>-1</sup> (C=C)Functional group validation
Mass Spec ESI+ mode, m/z 148.1 [M+H]<sup>+</sup>Molecular ion verification
  • Purity Assessment : HPLC with a mobile phase of 0.1% TFA in acetonitrile/water (70:30) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound derivatives?

  • Methodological Answer :

  • Variable Analysis : Compare studies for differences in concentrations (e.g., 1–100 µM), cell lines (HEK-293 vs. CHO), or assay conditions (pH, temperature).
  • Meta-Analysis : Use statistical tools (e.g., RevMan) to aggregate data and identify outliers. Address confounding factors like impurity profiles (e.g., residual solvents) .
  • Replication : Repeat key experiments under standardized protocols (e.g., OECD guidelines) to validate findings .

Q. What strategies are recommended for assessing the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Studies :
ConditionParametersAnalysis
Acidic pH 2 (HCl), 40°C, 7 daysMonitor degradation via HPLC; track loss of parent compound
Alkaline pH 10 (NaOH), 25°C, 14 daysQuantify hydrolysis products (e.g., free amine)
Thermal 60°C, dry state, 30 daysAssess color changes and crystallinity via DSC/TGA
  • Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius equations .

Q. How can computational chemistry methods be applied to predict the reactivity of this compound in novel reaction pathways?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 to model electrophilic addition at the alkene (e.g., with Br2 or H2O) and predict regioselectivity (Markovnikov vs. anti).
  • Molecular Dynamics : Simulate solvation effects (water vs. DMSO) to optimize reaction solvents .
  • Docking Studies : Predict binding affinity to biological targets (e.g., serotonin receptors) using AutoDock Vina .

Key Notes

  • Safety : Prioritize medical supervision for ≥48 hours post-exposure due to delayed toxicity risks .
  • Data Integrity : Cross-validate findings with orthogonal methods (e.g., LC-MS alongside NMR) to address analytical discrepancies .
  • Synthesis : Document batch-specific impurities (e.g., unreacted precursors) in certificates of analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylhex-5-en-2-amine hydrochloride
Reactant of Route 2
2-Methylhex-5-en-2-amine hydrochloride

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